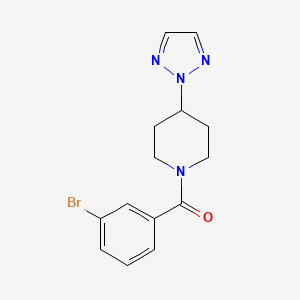![molecular formula C9H11N3O3 B2913933 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid CAS No. 209961-11-5](/img/structure/B2913933.png)
4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid” is a chemical compound with the CAS Number: 209961-11-5 . It has a molecular weight of 209.2 and its molecular formula is C9H11N3O3 . The IUPAC name for this compound is 4-[(2-pyrazinylcarbonyl)amino]butanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11N3O3/c13-8(14)2-1-3-12-9(15)7-6-10-4-5-11-7/h4-6H,1-3H2,(H,12,15)(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry environment . Unfortunately, the boiling point information is not available .Applications De Recherche Scientifique
Optical Gating of Photosensitive Synthetic Ion Channels
4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid demonstrates the optical gating of nanofluidic devices based on synthetic ion channels, where the channels' inner surfaces are decorated with monolayers of photolabile hydrophobic molecules. These molecules can be removed by irradiation to generate hydrophilic groups, facilitating the UV‐light‐triggered permselective transport of ionic species through the channels. This process holds potential for applications in light‐induced controlled release, sensing, and information processing (Ali et al., 2012).
Chemical Reactivity of 2-Amino-4H-pyrans
2-Amino-4H-pyrans, closely related in structure to the target compound, are utilized for biological purposes such as inhibiting smooth muscle cell proliferation and cell growth, and preventing arterial intimal thickening after balloon angioplasty. They also show promise in the modulation of calcium channels and nicotinic receptors, highlighting their broad biological potential (Litvinov & Shestopalov, 2011).
Amine-Modified Polymers for Medical Applications
Amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid and others, have been used to modify radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction, resulting in polymers with increased swelling and thermal stability. These modified polymers exhibit promising antibacterial and antifungal activities, suggesting their suitability for medical applications (Aly & El-Mohdy, 2015).
Eco-Friendly Catalysis in Organic Synthesis
ZnFe2O4@alginic acid nanocomposite, as a green and cost-effective catalyst, has been utilized in the synthesis of 2-amino-3-cyano-4H-pyran derivatives. This approach highlights the importance of developing effective methods for synthesizing 4H-pyran compounds due to their extensive medicinal and biological activities. The use of such eco-friendly catalysts emphasizes the move towards greener synthesis methods in organic chemistry (Maleki, Varzi, & Hassanzadeh‐Afruzi, 2019).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302-H312-H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
4-(pyrazine-2-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8(14)2-1-3-12-9(15)7-6-10-4-5-11-7/h4-6H,1-3H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTGXCCHKKUBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide](/img/structure/B2913852.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone](/img/structure/B2913854.png)


![N-cycloheptyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2913857.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2913859.png)
![5-[2-(4-chlorophenyl)ethanehydrazonoyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2913860.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2913861.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2913863.png)
![3,5-dichloro-N-(2-propynyl)-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2913864.png)
![methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate](/img/structure/B2913869.png)

